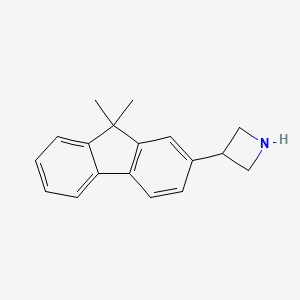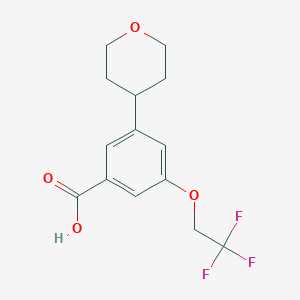
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is a synthetic organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a trifluoroethoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of a suitable precursor under acidic conditions.
Introduction of the Trifluoroethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with trifluoroethanol in the presence of a base.
Attachment to the Benzoic Acid Core: The final step involves coupling the tetrahydropyran and trifluoroethoxy intermediates to the benzoic acid core using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The benzoic acid group can be reduced to form benzyl alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-(Tetrahydro-2H-pyran-4-yl)benzoic acid: Lacks the trifluoroethoxy group, resulting in different chemical properties and biological activities.
5-(2,2,2-Trifluoroethoxy)benzoic acid: Lacks the tetrahydropyran ring, leading to different interactions with molecular targets.
Uniqueness
3-(Tetrahydro-2H-pyran-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the combination of the tetrahydropyran ring and trifluoroethoxy group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15F3O4 |
|---|---|
Molecular Weight |
304.26 g/mol |
IUPAC Name |
3-(oxan-4-yl)-5-(2,2,2-trifluoroethoxy)benzoic acid |
InChI |
InChI=1S/C14H15F3O4/c15-14(16,17)8-21-12-6-10(5-11(7-12)13(18)19)9-1-3-20-4-2-9/h5-7,9H,1-4,8H2,(H,18,19) |
InChI Key |
ZSRAAZMLVVWIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC(=C2)OCC(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


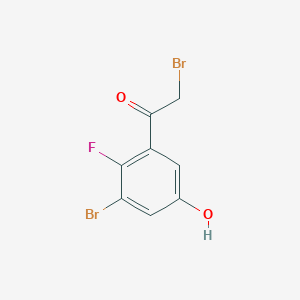
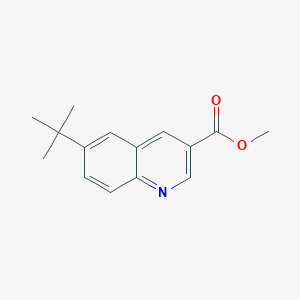
![3-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B13717882.png)
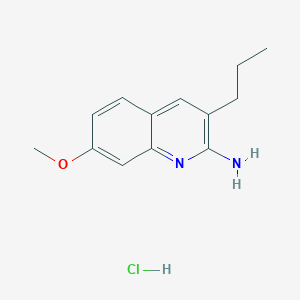


![[(3S,5S,6S)-5-[(2-acetamido-3-methyl-3-nitrososulfanylbutanoyl)amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13717908.png)

![3-((2-(Trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine-7-carboxamide](/img/structure/B13717922.png)

![3-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]propanamide](/img/structure/B13717942.png)

